molecular formula C18H17Cl2NOS B1614310 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-81-0

2,4-Dichloro-3'-thiomorpholinomethyl benzophenone

Cat. No. B1614310
M. Wt: 366.3 g/mol
InChI Key: YBWUNAKZPWAXRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DTMBP and its derivatives often involves reactions like the one involving 2-quinolinecarbonitriles, demonstrating the chemical versatility of benzophenone derivatives.


Chemical Reactions Analysis

Benzophenone derivatives like DTMBP have unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.


Physical And Chemical Properties Analysis

DTMBP is a colorless solid that is soluble in organic solvents. It has a molecular weight of 366.3 . The exact melting point is not specified, but a related compound, 2,3-Dichloro-4’-thiomorpholinomethyl benzophenone, has a melting point of 176°C.

Scientific Research Applications

Biological Chemistry Applications

Benzophenone photophores, including derivatives similar to 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone, have unique photochemical properties that are utilized in biological chemistry. Upon excitation, they form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds, leading to stable covalent C-C bond formation. This light-directed covalent attachment process is exploited for binding/contact site mapping of ligand-protein interactions, identification of molecular targets, interactome mapping, and proteome profiling (Dormán et al., 2016).

Material Science Applications

In material science, benzophenone derivatives serve as crucial components for bioconjugation and site-directed modification of biopolymers. They are also used for surface grafting and immobilization techniques, benefiting from their low reactivity towards water, stability in ambient light, and the convenient excitation at 365 nm. These properties make them invaluable in developing new materials and enhancing the functionality of existing ones (Dormán et al., 2016).

Antitumor Activity

Research on novel benzophenone derivatives, including structures analogous to 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone, has shown potential in medical applications, particularly in antitumor activities. Such compounds have been synthesized and demonstrated potent cytotoxic activity against various cancer cell lines, including P388 murine leukemia and PC-6 human lung carcinoma cells. Their significant antitumor activity highlights the therapeutic potential of benzophenone derivatives in cancer treatment (Kumazawa et al., 1997).

Environmental Implications

The widespread use of benzophenone compounds in personal care products has raised concerns regarding their environmental impact. Studies have focused on the degradation mechanisms and by-products of benzophenones, including chlorinated derivatives and phenyl benzoquinones, during water treatment processes. Understanding these mechanisms is crucial for assessing the environmental risk and developing safer alternatives (Sun et al., 2019).

properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWUNAKZPWAXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643389
Record name (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3'-thiomorpholinomethyl benzophenone

CAS RN

898787-81-0
Record name (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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